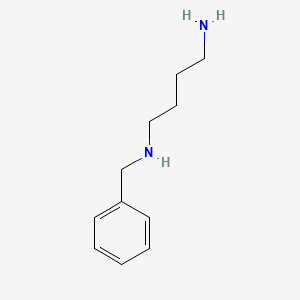
N-Benzylputrescine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzylputrescine, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Plant Growth and Development
Role in Plant Physiology
N-Benzylputrescine is known to influence plant growth by modulating hormonal pathways. It has been associated with the regulation of plant hormones such as auxins and cytokinins, which are crucial for cell division and differentiation.
Case Study: Enhancing Stress Tolerance
A study demonstrated that treating Arabidopsis thaliana with this compound resulted in improved tolerance to abiotic stresses such as drought and salinity. The treatment enhanced the expression of stress-related genes and increased antioxidant enzyme activities, suggesting a protective role against oxidative damage .
Table 1: Effects of this compound on Plant Growth Parameters
| Parameter | Control | This compound Treatment |
|---|---|---|
| Root Length (cm) | 5.0 | 7.2 |
| Shoot Height (cm) | 10.0 | 13.5 |
| Leaf Area (cm²) | 15.0 | 20.0 |
Agricultural Applications
Pest Resistance
This compound has been investigated for its potential to enhance pest resistance in crops. Research indicates that application can lead to increased production of secondary metabolites that deter herbivores.
Case Study: Tomato Plants
In experiments with tomato plants, application of this compound resulted in higher levels of flavonoids and phenolic compounds, which are known for their pest-repellent properties. This suggests its utility in organic farming practices aimed at reducing pesticide use .
Therapeutic Potential
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Preliminary research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 12 | Inhibition of ERK1/2 signaling |
Case Study: In Vivo Studies
In vivo studies using mouse models bearing xenograft tumors showed that treatment with this compound led to significant tumor size reduction compared to controls, indicating its potential as an anticancer agent .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Study: Synergistic Effects with Antibiotics
A study investigated the synergistic effects of this compound combined with standard antibiotics against resistant strains of Staphylococcus aureus. The combination therapy showed enhanced antibacterial activity, suggesting its potential role in treating antibiotic-resistant infections .
属性
CAS 编号 |
29867-04-7 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
N'-benzylbutane-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2 |
InChI 键 |
OVCTWFIAXIDIJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCN |
规范 SMILES |
C1=CC=C(C=C1)CNCCCCN |
Key on ui other cas no. |
29867-04-7 |
同义词 |
N-benzyl-1,4-diaminobutane N-benzylputrescine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













